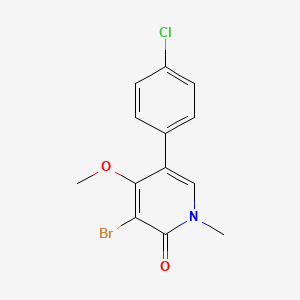

3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one

Beschreibung

3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1H)-one is a brominated pyridinone derivative characterized by a pyridinone core substituted with bromine at position 3, a 4-chlorophenyl group at position 5, a methoxy group at position 4, and a methyl group at the nitrogen (position 1). Its structural complexity arises from the interplay of electron-withdrawing (bromine, 4-chlorophenyl) and electron-donating (methoxy, methyl) groups, which influence its reactivity and physicochemical properties.

Eigenschaften

CAS-Nummer |

920490-87-5 |

|---|---|

Molekularformel |

C13H11BrClNO2 |

Molekulargewicht |

328.59 g/mol |

IUPAC-Name |

3-bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2-one |

InChI |

InChI=1S/C13H11BrClNO2/c1-16-7-10(8-3-5-9(15)6-4-8)12(18-2)11(14)13(16)17/h3-7H,1-2H3 |

InChI-Schlüssel |

OZMGRQOZSMNFAU-UHFFFAOYSA-N |

Kanonische SMILES |

CN1C=C(C(=C(C1=O)Br)OC)C2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Brom-5-(4-Chlorphenyl)-4-methoxy-1-methylpyridin-2(1H)-on kann durch einen mehrstufigen Prozess erfolgen, der die folgenden wichtigen Schritte umfasst:

Bildung des Pyridinon-Kerns: Der Pyridinon-Kern kann durch eine Cyclisierungsreaktion unter Verwendung geeigneter Vorläufer wie 4-Chlorbenzaldehyd, Methylamin und Acetessigsäureester unter sauren oder basischen Bedingungen synthetisiert werden.

Bromierung: Die Bromierung des Pyridinon-Kerns kann mit Brom oder N-Bromsuccinimid (NBS) in Gegenwart eines geeigneten Lösungsmittels wie Dichlormethan durchgeführt werden.

Isolierung des Endprodukts: Das Endprodukt kann durch Umkristallisation oder chromatographische Verfahren isoliert werden.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege erfordern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von Durchflussreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren umfassen.

Analyse Chemischer Reaktionen

Reaktionstypen

3-Brom-5-(4-Chlorphenyl)-4-methoxy-1-methylpyridin-2(1H)-on: unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Chloratome können durch andere Nucleophile wie Amine, Thiole oder Alkoxide substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann durch Oxidation zu entsprechenden N-Oxiden oder Reduktion zu Dehalogenierungsprodukten führen.

Kupplungsreaktionen: Die Verbindung kann an Kupplungsreaktionen wie Suzuki-Miyaura- oder Heck-Reaktionen teilnehmen, um Biaryl- oder Styrolderivate zu bilden.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Reagenzien wie Natriummethoxid, Kaliumthiolate oder primäre Amine in Lösungsmitteln wie Ethanol oder Dimethylformamid.

Oxidationsreaktionen: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure in Lösungsmitteln wie Acetonitril.

Reduktionsreaktionen: Reagenzien wie Lithiumaluminiumhydrid oder Palladium auf Kohlenstoff in Lösungsmitteln wie Tetrahydrofuran.

Kupplungsreaktionen: Katalysatoren wie Palladiumacetat, Basen wie Kaliumcarbonat und Lösungsmittel wie Toluol oder Dimethylsulfoxid.

Hauptprodukte, die gebildet werden

Substitutionsprodukte: Verschiedene substituierte Pyridinone, abhängig vom verwendeten Nucleophil.

Oxidationsprodukte: N-Oxide des Pyridinon-Kerns.

Reduktionsprodukte: Dehalogenierte Pyridinone.

Kupplungsprodukte: Biaryl- oder Styrolderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Brom-5-(4-Chlorphenyl)-4-methoxy-1-methylpyridin-2(1H)-on hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Ionenkanälen interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren. Die genauen beteiligten Wege hängen vom spezifischen biologischen Kontext und Ziel ab.

Wirkmechanismus

The mechanism of action of 3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues in Pyridinone Family

3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2-one

- Key Differences : Replaces the 4-chlorophenyl group with iodine at position 5.

- Impact: The larger atomic radius and polarizability of iodine increase molecular weight (MW: ~383 g/mol) and alter π-stacking interactions compared to the 4-chlorophenyl analogue (MW: ~357 g/mol).

4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one

- Key Differences : Bromine at position 4 and fluorine at position 5.

- The absence of a 4-chlorophenyl group diminishes hydrophobic interactions .

3-Bromo-1-methylpyridin-2(1H)-one

- Key Differences : Lacks the 4-methoxy and 5-(4-chlorophenyl) groups.

- Impact : Simplified structure reduces steric hindrance and molecular weight (MW: ~202 g/mol), likely enhancing solubility but decreasing binding affinity in biological systems due to the absence of aromatic and methoxy substituents .

Heterocyclic Analogues with Chlorophenyl Substituents

4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one

- Key Differences: Pyrazolone core instead of pyridinone, with a 4-chlorophenyl group at position 2.

- However, the absence of a methoxy group alters electronic properties .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Properties |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₂BrClNO₂ | 357.6 | 3-Br, 4-OCH₃, 5-(4-ClPh), 1-CH₃ | High hydrophobicity, π-π interactions |

| 3-Bromo-5-iodo-4-methoxy-1-methylpyridin-2-one | C₈H₉BrINO₂ | 382.9 | 3-Br, 4-OCH₃, 5-I, 1-CH₃ | Enhanced polarizability, heavier atom |

| 4-Bromo-5-fluoro-1-methylpyridin-2(1H)-one | C₆H₅BrFNO | 222.0 | 4-Br, 5-F, 1-CH₃ | High electronegativity, metabolic stability |

| 3-Bromo-1-methylpyridin-2(1H)-one | C₆H₆BrNO | 202.0 | 3-Br, 1-CH₃ | Simplified structure, higher solubility |

| 4-Bromo-2-(4'-chlorophenyl)-1,5-dimethylpyrazol-3-one | C₁₁H₁₀BrClN₂O | 319.6 | 4-Br, 2-(4-ClPh), 1-CH₃, 5-CH₃ | Additional H-bonding sites, pyrazolone core |

Research Findings and Implications

Electronic and Steric Effects

- The 4-methoxy group in the target compound donates electrons via resonance, counterbalancing the electron-withdrawing effects of bromine and the 4-chlorophenyl group. This balance may enhance stability in oxidative environments compared to analogues like 4-bromo-5-fluoro-1-methylpyridin-2(1H)-one .

- The 4-chlorophenyl group facilitates π-π stacking in protein binding pockets, a feature absent in simpler derivatives like 3-bromo-1-methylpyridin-2(1H)-one .

Biologische Aktivität

3-Bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2(1H)-one is a heterocyclic compound known for its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and case studies.

- IUPAC Name: 3-bromo-5-(4-chlorophenyl)-4-methoxy-1-methylpyridin-2-one

- Molecular Formula: C13H11BrClNO2

- Molecular Weight: 328.59 g/mol

- CAS Number: 920490-87-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study indicated that derivatives of pyridine compounds, including the target compound, demonstrated significant inhibitory effects on cell proliferation in human colon adenocarcinoma and breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human Colon Adenocarcinoma (HT-29) | 92.4 |

| Human Breast Cancer (MCF-7) | 225 |

These findings suggest that the compound may serve as a lead in developing new anticancer agents by modifying its structure to enhance potency and selectivity against cancer cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in various inflammatory diseases. In vitro studies showed that treatment with this compound significantly reduced cytokine levels compared to untreated controls.

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound has shown inhibitory effects on enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are involved in cancer progression and inflammation .

- Induction of Apoptosis: Studies demonstrate that the compound can induce apoptosis in cancer cells, leading to decreased cell viability and increased cell cycle arrest at the S phase .

Case Study 1: Anticancer Efficacy

A recent investigation into the anticancer efficacy of the compound involved testing it against a panel of human cancer cell lines. The results indicated that it exhibited a mean IC50 value of approximately 92.4 µM against various types of cancers, suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory responses, the compound was tested for its ability to reduce cytokine production in human macrophages. The results demonstrated a significant reduction in IL-6 and TNF-alpha levels, indicating its potential for treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.